(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a chiral compound with significant potential in various scientific fields. This compound features a bromine atom, an amino group, and a hydroxyl group attached to a phenol ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol typically involves the following steps:
Amino Group Introduction: The addition of an amino group to the ethyl side chain.
These reactions are carried out under controlled conditions to ensure the desired stereochemistry and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of catalysts and specific solvents to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups to the phenol ring.
Scientific Research Applications
(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (s)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- (s)-2-(1-Amino-2-hydroxyethyl)benzonitrile
- (s)-2-(1-Amino-2-hydroxyethyl)benzoic acid
Uniqueness
(s)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol is unique due to the presence of the bromine atom on the phenol ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable molecule for specific applications where bromine’s reactivity is advantageous.
Properties
Molecular Formula |
C8H10BrNO2 |
---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
3-[(1S)-1-amino-2-hydroxyethyl]-4-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-7-2-1-5(12)3-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m1/s1 |
InChI Key |
GUMTZRZYCSEZBF-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)[C@@H](CO)N)Br |
Canonical SMILES |
C1=CC(=C(C=C1O)C(CO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.